Product packaging for 3-Bromofuro[3,2-b]pyridine(Cat. No.:CAS No. 92404-63-2)

3-Bromofuro[3,2-b]pyridine

Cat. No.: B1584629
CAS No.: 92404-63-2
M. Wt: 198.02 g/mol
InChI Key: KHMAAFDMZSYVEF-UHFFFAOYSA-N
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Description

3-Bromofuro[3,2-b]pyridine (CAS 92404-63-2) is a high-purity (96%) chemical reagent primarily employed as a versatile starting material for the synthesis of complex polyheterocycles . This compound is a valuable scaffold in medicinal chemistry research, particularly in the development of novel kinase inhibitors . The bromine atom at the 3-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to create diverse libraries of compounds for biological evaluation . In research applications, the furo[3,2-b]pyridine core is recognized as a bioisostere of other aromatic systems, such as the indole ring, which can be used to optimize the properties of potential drug candidates . The product has a molecular formula of C 7 H 4 BrNO and a molecular weight of 198.02 g/mol . It has a melting point range of 51°C to 53°C and should be stored cold and sealed in a dry environment . Safety and Handling: This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is incompatible with oxidizing agents . Please consult the Safety Data Sheet for comprehensive handling and hazard information. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNO B1584629 3-Bromofuro[3,2-b]pyridine CAS No. 92404-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromofuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMAAFDMZSYVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CO2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348912
Record name 3-bromofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92404-63-2
Record name 3-bromofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Fused Heterocyclic Systems in Medicinal Chemistry

Fused heterocyclic compounds are a cornerstone in the field of medicinal chemistry, with a vast majority of physiologically active drugs containing at least one heterocyclic structure. nih.govsciencepublishinggroup.com These scaffolds are prevalent in natural products, pharmaceuticals, and agrochemicals. sciencepublishinggroup.comsioc-journal.cn The unique three-dimensional arrangements and electronic properties of fused heterocycles allow them to interact with a wide array of biological targets, making them privileged structures in drug design. sioc-journal.cnigi-global.com Nitrogen-containing fused heterocycles are particularly prominent and represent a significant area of research in the quest for new and more effective treatments for various diseases, including cancer. nih.gov The structural diversity inherent in these systems provides a rich platform for the development of targeted and personalized medicines. nih.gov

Significance of the Furo 3,2 B Pyridine Core Structure in Drug Discovery

The furo[3,2-b]pyridine (B1253681) scaffold, a fusion of a furan (B31954) and a pyridine (B92270) ring, has emerged as a structure of significant interest in drug discovery. researchgate.netbohrium.com This particular arrangement of atoms imparts a unique combination of properties that make it a valuable building block for a variety of biologically active molecules. evitachem.com The furo[3,2-b]pyridine core is recognized for its ability to serve as a scaffold for potent and highly selective inhibitors of various enzymes and as modulators of important signaling pathways. researchgate.netnih.gov For instance, derivatives of this core have shown promise as inhibitors of cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway, both of which are implicated in diseases such as cancer and neurodegenerative disorders. researchgate.netnih.gov The rigid and planar nature of the furo[3,2-b]pyridine system, combined with the potential for diverse substitution patterns, allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

Reactivity and Chemical Transformations of 3 Bromofuro 3,2 B Pyridine

Building Blocks for Complex Heterocyclic Systems

3-Bromofuro[3,2-b]pyridine serves as a crucial starting material for the synthesis of more complex polyheterocyclic systems. thermofisher.comfishersci.co.uk The bromine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures. Its utility as a building block is demonstrated in the synthesis of kinase inhibitors and other bioactive molecules.

Development of New Synthetic Methodologies

The unique reactivity of this compound and its derivatives has spurred the development of novel synthetic methodologies. For instance, its derivatives have been used in palladium-catalyzed intramolecular cyclizations to create highly functionalized heterocyclic systems. researchgate.net The compound's participation in reactions such as Suzuki-Miyaura and Sonogashira couplings has been instrumental in creating new carbon-carbon and carbon-heteroatom bonds, expanding the toolbox of synthetic chemists. researchgate.net

Reactions with Organometallic Reagents (e.g., Alkyllithiums)

Scaffolds for Medicinal Chemistry Research

The furo[3,2-b]pyridine (B1253681) core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netnih.gov The bromo-substituted version, this compound, is a key intermediate in the synthesis of various biologically active compounds.

Derivatives of this compound have shown significant potential as inhibitors of various enzymes, particularly kinases.

Kinase Inhibitors: The furo[3,2-b]pyridine scaffold has been identified as a novel core for potent and highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). researchgate.netnih.govnih.gov Modifications to this scaffold have led to the development of selective inhibitors for kinases such as Pim kinases and CaMKK2. google.comnih.govacs.org For example, 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, synthesized from a bromo-furopyridine intermediate, have shown inhibitory activity against a panel of Ser/Thr kinases. nih.gov One such compound exhibited an IC50 value of 49 nM for CLK1. nih.gov

The furo[3,2-b]pyridine framework is also a key element in the design of molecules that modulate the activity of important biological receptors.

Hedgehog Signaling Pathway: Derivatives of furo[3,2-b]pyridine have been identified as efficient modulators of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer. researchgate.netnih.gov The dysregulation of this pathway is implicated in various cancers and chronic liver diseases. nih.govencyclopedia.pub

Serotonin Receptor Agonists: Substituted furo[3,2-b]pyridines have been investigated as bioisosteres of indole (B1671886) analogues for their potential as 5-HT1F receptor agonists, which are of interest for the treatment of migraines. researchgate.net

The versatility of the this compound scaffold allows for its elaboration into ligands for various biological targets. For example, it has been used in the synthesis of potential ligands for the FMN riboswitch, a novel target for antibacterial agents. rug.nl

Materials Science Applications

Beyond its biological applications, this compound and its derivatives are being explored in the field of materials science. The unique electronic properties of these brominated heterocycles make them potential candidates for use in organic electronics and as intermediates in the synthesis of functional materials. vulcanchem.com

Conclusion

3-Bromofuro[3,2-b]pyridine has proven to be a highly valuable and versatile compound in chemical research. Its utility as a synthetic building block, a scaffold for medicinal chemistry, and a component in materials science highlights its significance. The continued exploration of this and related furo[3,2-b]pyridine (B1253681) structures is expected to lead to the discovery of new therapeutic agents and advanced materials.

Applications of Furo 3,2 B Pyridine Derivatives in Chemical Research

Materials Science Applications

Organic Electronics and Optoelectronic Materials

Furo[3,2-b]pyridine (B1253681) derivatives have emerged as promising candidates for use in organic electronic and optoelectronic devices, particularly in the field of organic light-emitting diodes (OLEDs). Their rigid, planar structure, coupled with their tunable electronic properties, makes them suitable for use as host materials, emitters, and charge-transporting layers.

Detailed research has demonstrated that modifying the furo[3,2-b]pyridine core can significantly impact the performance of OLEDs. For instance, benzofuro[2,3-b]pyridine (B12332454) derivatives have been successfully employed as host materials in blue phosphorescent OLEDs (PHOLEDs), achieving high quantum efficiencies. In one study, 6-position-modified benzofuro[2,3-b]pyridine derivatives were synthesized and utilized as host materials, leading to a high quantum efficiency of 24.3% due to excellent charge balance and efficient energy transfer. acs.org

Furthermore, the strategic fusion of multiple furo[3,2-b]pyridine units has led to the development of novel materials with unique photophysical properties. Donor-acceptor type bisbenzofuro[2,3-b:3',2'-e]pyridines (BBZFPys) have been synthesized and their application as blue emitters in OLEDs has been investigated, demonstrating external quantum efficiencies (EQEs) of up to 1.5%. worktribe.comacs.org These compounds exhibit emission in the blue-to-green region of the spectrum. acs.org

Iridium complexes incorporating furo[3,2-c]pyridine-based ligands have also shown great promise as phosphorescent emitters in OLEDs. By modifying the C^N ligand, researchers have been able to tune the emission color across the entire visible spectrum, from greenish-blue to deep-red. acs.orgbohrium.com These complexes have led to the fabrication of highly efficient OLEDs, with a green-emitting device based on a furo[3,2-c]pyridine (B1313802) iridium complex achieving a remarkable external quantum efficiency of over 30%. rsc.org A similar orange-emitting device realized a maximum current efficiency of 17.2 cd/A. d-nb.inforesearchgate.net

A notable example of a furo[3,2-b]pyridine derivative in this field is 3-(3-(carbazole-9-yl)phenyl)pyrido[3′,2′:4,5]furo[2,3-b]pyridine (CzPFP). This compound has been utilized as a bipolar host material in green phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, achieving high external quantum efficiencies of 27.7% and 31.2%, respectively. acs.orgresearchgate.netrsc.org

Furo[3,2-b]pyridine Derivatives in Organic Electronics

Compound Name/ClassRole in OLEDKey Performance MetricEmission ColorReference
6-Position-Modified Benzofuro[2,3-b]pyridine DerivativesHost MaterialEQE: 24.3%Blue acs.org
Bisbenzofuro[2,3-b:3',2'-e]pyridines (BBZFPys)Blue EmitterEQE: up to 1.5%Blue-to-Green worktribe.comacs.orgnih.gov
Furo[3,2-c]pyridine-based Iridium ComplexesPhosphorescent EmitterEQE: up to 31.8% (Green)Greenish-Blue to Deep-Red acs.orgbohrium.comrsc.org
[(3,5-diMeOpfupy)2Ir(acac)]Phosphorescent EmitterCurrent Efficiency: 17.2 cd/AOrange d-nb.inforesearchgate.net
3-(3-(carbazole-9-yl)phenyl)pyrido[3′,2′:4,5]furo[2,3-b]pyridine (CzPFP)Bipolar Host MaterialEQE: 27.7% (PhOLED), 31.2% (TADF)Green acs.orgresearchgate.netrsc.orgresearchgate.netscispace.com

Applications in Agrochemical Research

The inherent biological activity of the furo[3,2-b]pyridine scaffold has prompted its investigation in the field of agrochemical research. Derivatives of this heterocyclic system have shown potential as insecticides, fungicides, and herbicides. The ability to introduce a wide range of substituents onto the furo[3,2-b]pyridine core allows for the fine-tuning of their biological activity against specific pests, pathogens, and weeds.

Research has shown that certain furo[3,2-b]pyridine derivatives exhibit significant insecticidal activity. For example, N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has been investigated, and its structural analogs have demonstrated activity against cowpea aphids. A related study on thieno[2,3-b]pyridines, which are structurally similar to furo[3,2-b]pyridines, revealed that compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide displayed higher insecticidal activity against cowpea aphids (Aphis craccivora) than the commercial insecticide acetamiprid. aun.edu.eg

In the area of fungicides, derivatives of the structurally related thieno[3,2-b]pyridine (B153574) have been identified as promising lead scaffolds. A library of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives was evaluated for their antifungal properties. mdpi.com Several compounds from this series, including those with 3-chlorophenyl and 4-bromophenyl substitutions, exhibited significant activity against various plant pathogenic fungi such as Cercospora arachidicola, Rhizoctonia solani, and Sclerotinia sclerotiorum, with EC50 values in the low microgram per milliliter range. mdpi.comscilit.com

Furthermore, the furo[2,3-b]pyridine (B1315467) ring system, an isomer of furo[3,2-b]pyridine, has been claimed to be a potent herbicide. scispace.comresearchgate.net This suggests that the broader class of furopyridines holds potential for the development of new herbicidal agents. The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes or disrupt key metabolic pathways in the target organisms.

Furo[3,2-b]pyridine Derivatives and Analogs in Agrochemical Research

Compound/Analog ClassAgrochemical ApplicationTarget OrganismKey Activity DataReference
N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (Analogs)InsecticideCowpea aphidLC50 = 0.82 µg/mL (for a cyano-thioacetamide analog)
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine DerivativesFungicideC. arachidicola, R. solani, S. sclerotiorumEC50 = 4.61 - 6.66 µg/mL mdpi.comscilit.com
Naphtho[2,1-b]furo[3,2-b]pyridine DerivativesAntimicrobialVarious bacteria and fungiGood inhibitory action scispace.comresearchgate.net
Furo[2,3-b]pyridine DerivativesHerbicideWeed speciesClaimed as potent herbicides scispace.comresearchgate.net

Biological and Pharmacological Research of Furo 3,2 B Pyridine Derivatives

Anticancer Activity and Mechanisms of Action

Compounds featuring the furo[3,2-b]pyridine (B1253681) framework have shown notable pharmacological properties, including promising anticancer activities. nih.govresearchgate.netbenthamdirect.com This has led to the synthesis and evaluation of numerous derivatives to explore their potential as therapeutic agents against various forms of cancer. ontosight.airesearchgate.net

A key area of investigation has been the cytotoxic effect of furo[3,2-b]pyridine derivatives on human cancer cell lines. Studies have shown that these compounds can inhibit the growth of breast cancer cells. For instance, a series of 2-substituted furo[3,2-b]pyridines were synthesized and evaluated for their in vitro activity against the triple-negative breast cancer cell line (MDA-MB-231) and the estrogen-receptor-positive breast cancer cell line (MCF-7). nih.govresearchgate.netbenthamdirect.com

One particular derivative, designated as 3b , demonstrated encouraging growth inhibition against both MDA-MB-231 and MCF-7 cell lines. nih.govresearchgate.netbenthamdirect.com In a different study, a series of furan-pyridinone compounds based on a related scaffold were tested against esophageal cancer cell lines, KYSE70 and KYSE150. The most potent of these derivatives achieved an IC₅₀ value of 0.655 µg/mL after 48 hours of treatment, indicating significant cell growth inhibition. mdpi.com

Compound/Derivative SeriesCancer Cell LineObserved EffectSource
2-Substituted Furo[3,2-b]pyridine (Derivative 3b)MDA-MB-231Encouraging growth inhibition nih.govresearchgate.net
2-Substituted Furo[3,2-b]pyridine (Derivative 3b)MCF-7Encouraging growth inhibition nih.govresearchgate.net
Furan-pyridinone DerivativeKYSE150 (Esophageal)IC₅₀ = 0.655 µg/mL (48h) mdpi.com
Furo[2,3-b]pyridine (B1315467) DerivativesHeLa, A549, COLO 205Significant anticancer activity with low IC50 values

Beyond inhibiting cell proliferation, a critical mechanism for effective anticancer agents is the induction of programmed cell death, or apoptosis. Research has confirmed that furo[3,2-b]pyridine derivatives can trigger this process in cancer cells. The same derivative 3b , which showed cytotoxic effects, was also found to have apoptosis-inducing potential when tested against MCF-7 cells. nih.govresearchgate.netbenthamdirect.comgrafiati.com

Further studies into the mechanism have shown that compounds such as Furo[3,2-b]pyridine-3-carboxamide can effectively inhibit the growth of several cancer cell lines by inducing apoptosis through the activation of caspase pathways. Caspases are a family of protease enzymes that are crucial executioners of apoptosis. Similarly, derivatives of the related thieno[2,3-b]pyridine (B153569) scaffold have been shown to significantly increase the percentage of cells in both early and late apoptosis in ovarian cancer cell lines. mdpi.com

Cytotoxic Effects on Cancer Cell Lines (e.g., MDA-MB-231, MCF-7)

Antimicrobial Properties

The furo[3,2-b]pyridine scaffold is also a promising framework for the development of new antimicrobial agents. ontosight.ai The emergence of drug-resistant pathogens necessitates the discovery of novel chemical entities with potent antimicrobial activity. Derivatives of 3-Bromofuro[3,2-b]pyridine have been specifically investigated for their potential in this area. One notable study highlighted its potential activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. smolecule.com

The antibacterial potential of these compounds has been evaluated against various bacterial strains. In one study, newly synthesized naphtho[2,1-b]furo[3,2-b]pyridine derivatives were screened for their antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Streptococcus pyrogens. scispace.com Similarly, fused pyrano[2,3-b]pyridine derivatives have demonstrated effective to moderate action against Staphylococcus aureus. bohrium.com Another series of derivatives, specifically 5-ethyl-8-oxo-5, 8-dihydrofuro [3, 2-b]- Current time information in Oskarshamn, SE. naphthyridine-7-carboxylic acid and its 2,3-dihydrofuro variant, exhibited high antibacterial activity across a broad spectrum. jst.go.jp

Compound/Derivative SeriesBacterial StrainObserved ActivitySource
Naphtho[2,1-b]furo[3,2-b]pyridinesStaphylococcus aureusScreened for antibacterial activity scispace.com
Naphtho[2,1-b]furo[3,2-b]pyridinesStreptococcus pyrogensScreened for antibacterial activity scispace.com
Pyrano[2,3-b]pyridine DerivativesStaphylococcus aureusEffective to moderate antibacterial action bohrium.com
This compound DerivativesMycobacterium tuberculosisIdentified potential antimicrobial activity

Anti-inflammatory Effects

Inflammation is a key biological process linked to numerous diseases. Furan (B31954) derivatives, in general, have been shown to possess anti-inflammatory properties by suppressing the production of inflammatory mediators. nih.gov Derivatives of furo[3,2-b]pyridine are no exception and have been explored for their anti-inflammatory effects. For example, in vivo studies using animal models indicated that treatment with a Furo[3,2-b]pyridine-3-carboxamide derivative led to a reduction in inflammation markers.

The introduction of specific functional groups, such as in Furo[3,2-b]pyridine-2-carboxylic acid, 3-amino-, methyl ester , has been noted for conferring potential anti-inflammatory properties to the molecule. cymitquimica.com Furthermore, related furoquinoline alkaloids and furo[2,3-b]pyridine derivatives are being investigated as potential anti-inflammatory agents, with some showing promise in treating allergic reactions. smolecule.comresearchgate.net

Neuroactive Compound Development and Neurological Disorders

The unique structure of furo[3,2-b]pyridine also makes it a compelling candidate for the development of neuroactive compounds aimed at treating various neurological disorders. ontosight.ai The furo[3,2-b]pyridine core has been identified as a novel and privileged scaffold for creating potent and highly selective inhibitors of cdc-like kinases (CLKs). researchgate.netnih.gov As CLKs are considered promising targets for the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's disease, these findings are particularly significant. researchgate.net

In addition to kinase inhibition, certain subsets of furo[3,2-b]pyridine derivatives have been found to act as modulators of the Hedgehog signaling pathway, which plays a crucial role in neural development and can be implicated in disease. researchgate.netnih.gov While pyridine-containing compounds are known to have a wide range of effects on the central nervous system, the specific structure is critical. researchgate.net For example, the compound MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is known to be neurotoxic and induces Parkinsonism-like symptoms, highlighting the need for careful structural design to achieve therapeutic effects while avoiding toxicity. nih.gov

Target Identification and Validation

The biological activity of furo[3,2-b]pyridine derivatives is attributed to their ability to interact with specific molecular targets within cells, leading to the modulation of critical cellular pathways.

The furo[3,2-b]pyridine core has been identified as a novel and relatively underexplored pharmacophore for developing potent and highly selective inhibitors of serine/threonine kinases. researchgate.netnih.gov These enzymes play crucial roles in cell signaling, and their dysregulation is implicated in various diseases, including cancer and neurological disorders. researchgate.net

Initial research efforts involved the synthesis of diverse sets of furo[3,2-b]pyridine derivatives, which were then screened against a panel of kinases. nih.gov For instance, a series of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, which are complex derivatives of the furo[3,2-b]pyridine scaffold, were evaluated for their inhibitory activity against five Ser/Thr kinases: CDK5/p25, CK1δ/ε, CLK1, DYRK1A, and GSK3α/β. nih.gov

Cdc2-like Kinase 1 (CLK1): Furo[3,2-b]pyridine derivatives have shown significant promise as highly selective inhibitors of CLK1. nih.govresearchgate.netdntb.gov.uaresearchgate.net Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent and cell-active CLK inhibitors. nih.gov One notable compound, 35 (7-(2,4-dichlorophenyl)pyrido(2',3'-4,5)furo(3,2-d)pyrimidin-4-amine), demonstrated an IC50 value of 49 nM and was specific to CLK1 within the tested kinase panel. nih.gov Another derivative, 12g , exhibited an exceptionally low IC50 of 0.004 µM for HsCLK1. dntb.gov.ua The compound MU1210 has been recognized as a quality chemical probe for CLK1/2/4. researchgate.netnih.gov

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): This kinase is another key target for furo[3,2-b]pyridine-based inhibitors. dntb.gov.uamdpi.com While some derivatives show high selectivity for CLK1 over DYRK1A, others have been developed to target DYRK1A. For example, compound 12g showed an IC50 of 3.94 µM for HsDYRK1A. dntb.gov.ua The natural product harmine , a known DYRK1A inhibitor, has served as a reference compound in these studies. mdpi.com

Cyclin-dependent kinase 5 (CDK5/p25), Casein kinase 1 (CK1δ/ε), and Glycogen synthase kinase 3 (GSK3α/β): While the primary focus has been on CLK1 and DYRK1A, furo[3,2-b]pyridine derivatives and their analogues have also been tested against CDK5/p25, CK1δ/ε, and GSK3α/β. nih.govmdpi.comiomcworld.comnih.gov In a study of pyrimido[4,5-b]indol-4-amine derivatives, which are structurally related to the compounds of interest, all tested compounds were found to be inactive against CDK-5/p25 and GSK3α/β. nih.gov However, some pyrido[b]thieno[3,2-d]pyrimidin-4-amine derivatives have shown selectivity and inhibitory potency towards CK1δ/ε over other tested enzymes like CDK5/p25, GSK3α/β, and DYRK1A. mdpi.com A related thieno[3,2-b]pyridine (B153574) analog demonstrated potent and selective inhibition of GSK3α/β. researchgate.net A series of 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimides were specifically designed as GSK-3β inhibitors and showed favorable inhibitory activities. nih.gov

Table 1: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives against Serine/Threonine Kinases

Compound Target Kinase IC50 (µM) Reference
35 CLK1 0.049 nih.gov
12g HsCLK1 0.004 dntb.gov.uamdpi.com
12g HsDYRK1A 3.94 dntb.gov.uamdpi.com
Harmine (control) DYRK1A 0.06 mdpi.com
Harmine (control) CK1δ/ε 1.5 mdpi.com

Sirtuin 1 (SIRT1) is a class III histone deacetylase involved in various cellular processes, including aging, metabolism, and cancer. A study focusing on the synthesis of 2-substituted furo[3,2-b]pyridines evaluated their potential as cytotoxic agents and their ability to inhibit SIRT1. benthamdirect.com The furo[3,2-b]pyridine derivative 3b demonstrated encouraging inhibition of SIRT1, in addition to its cytotoxic effects on cancer cell lines. benthamdirect.com This suggests that the furo[3,2-b]pyridine scaffold could be a valuable starting point for the development of novel SIRT1 inhibitors.

Molecular docking studies have been conducted to explore the binding potential of furo[2,3-b]pyridine derivatives, an isomer of the furo[3,2-b]pyridine scaffold, with the Estrogen Receptor Alpha (ERα). mdpi.com These computational analyses revealed strong binding affinities, suggesting a potential mechanism of action involving the disruption of key cellular signaling pathways mediated by this receptor. mdpi.com However, experimental validation of direct inhibition of ERα by furo[3,2-b]pyridine derivatives is still required.

Similar to ERα, molecular docking studies have implicated Human Epidermal Growth Factor Receptor 2 (HER2) as a potential target for furo[2,3-b]pyridine derivatives. mdpi.com These in silico studies showed strong binding affinities, pointing towards a possible mechanism of disrupting critical cellular signaling pathways associated with tumor growth and proliferation. mdpi.com As with ERα, further experimental work is needed to confirm the direct interaction and inhibitory activity of furo[3,2-b]pyridine compounds on HER2.

Estrogen Receptor Alpha

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological properties of furo[3,2-b]pyridine derivatives have been primarily assessed through in vitro studies, with some investigations extending to in vivo models.

In Vitro Evaluation: A significant body of research has focused on the cytotoxic effects of these compounds against various cancer cell lines. For example, a series of 2-substituted furo[3,2-b]pyridines were evaluated against MDA-MB-231 and MCF-7 breast cancer cell lines. benthamdirect.com The derivative 3b showed encouraging growth inhibition in both cell lines and was also found to induce apoptosis in MCF-7 cells. benthamdirect.com

In another study, novel furan[3,2-c] pyridine (B92270) derivatives were synthesized and tested against KYSE70 and KYSE150 esophageal cancer cell lines. ijpsonline.com Compound 4c from this series demonstrated exceptional cytotoxicity, achieving a 99% inhibition of cell growth at a concentration of 20.00 µg/mL. ijpsonline.com The IC50 value for compound 4c was 0.655 µg/mL after 48 hours of treatment against KYSE150 cells. ijpsonline.com

Table 2: In Vitro Cytotoxicity of Furo[3,2-b]pyridine Derivatives

Compound Cell Line Activity Reference
3b MDA-MB-231 Growth inhibition benthamdirect.com
3b MCF-7 Growth inhibition, Apoptosis induction benthamdirect.com
4c KYSE70, KYSE150 IC50 = 0.655 µg/mL (48h, KYSE150) ijpsonline.com

In Vivo Evaluation: While in vivo data for simple furo[3,2-b]pyridine derivatives is limited in the reviewed literature, studies on more complex, angularly fused systems provide insights into their potential. Novel angularly fused pyrido[3',2':4,5]furo[3,2-d]pyrimidines were tested for their in vivo anticancer activity. In this study, compounds pyrido[3',2':4,5]furo[3,2-d]pyrimidine-5 and pyrido[3',2':4,5]furo[3,2-d]pyrimidine-6 significantly increased the mean survival time in tumor-bearing mice, with an enhanced percentage increase in life span of 70.83% and 29.16%, respectively. These findings suggest that furo[3,2-b]pyridine-based scaffolds are promising candidates for further development and in vivo validation.

Drug Discovery and Development Pipeline for Furo[3,2-b]pyridine Scaffolds

The furo[3,2-b]pyridine core is recognized as a pharmacologically relevant and privileged scaffold in drug discovery. nih.govresearchgate.netucsd.edu Its unique structure allows for the development of highly selective inhibitors for various therapeutic targets. nih.govresearchgate.net The drug discovery pipeline for these scaffolds typically involves several key stages:

Scaffold Identification and Synthesis: The furo[3,2-b]pyridine core was identified as a novel scaffold for potent kinase inhibitors. nih.govresearchgate.netucsd.edu Efficient synthetic routes, such as copper-mediated oxidative cyclization and palladium-catalyzed cross-coupling reactions, have been developed to create libraries of diverse substituted furo[3,2-b]pyridine derivatives. nih.govnih.govbenthamdirect.com

Screening and Hit Identification: These compound libraries are then screened against various biological targets, such as panels of protein kinases, to identify "hit" compounds with desired inhibitory activity. nih.govnih.gov

Lead Optimization: "Hit" compounds undergo structural modifications to improve their potency, selectivity, and pharmacokinetic properties. This structure-activity relationship (SAR) process has led to the development of highly selective inhibitors for kinases like CLK1 and DYRK1A. dntb.gov.uamdpi.com For example, optimization of a subseries of 3,5-disubstituted furo[3,2-b]pyridines led to potent and cell-active CLK inhibitors. nih.gov

Preclinical Evaluation: Promising lead compounds are then subjected to more extensive in vitro and in vivo testing to evaluate their efficacy and pharmacological profiles in relevant disease models. nih.govijpsonline.com

The ongoing research into furo[3,2-b]pyridine derivatives, from synthetic methodology to biological evaluation, highlights the potential of this scaffold to yield novel therapeutic agents for a range of diseases. researchgate.net

Advanced Research Topics and Future Directions

Exploration of Novel Functionalizations and Substituent Effects on Reactivity and Bioactivity

The bromine atom at the 3-position of the furo[3,2-b]pyridine (B1253681) core is a key handle for introducing a wide array of functional groups through various chemical reactions. Researchers are actively exploring substitution reactions where the bromine is replaced by nucleophiles like amines and thiols. Additionally, the scaffold participates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, allowing for the formation of new carbon-carbon bonds. researchgate.net

The nature of the substituents introduced has a profound impact on the molecule's reactivity and biological activity. For instance, the introduction of amino and fluoro groups in related furopyridine derivatives has been shown to enhance target affinity in biological systems through improved hydrogen bonding and hydrophobic interactions. Conversely, replacing the bromine with chlorine can alter the electronic properties and reduce the inhibitory potency in certain biological pathways. Understanding these substituent effects is crucial for the rational design of compounds with specific biological or material properties.

A significant area of interest is the synthesis of 3,5-disubstituted and 3,5,7-trisubstituted furo[3,2-b]pyridines. nih.govresearchgate.net Optimization of these derivatives has led to the discovery of potent and highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. nih.govresearchgate.net

Development of Targeted Delivery Systems

To enhance the therapeutic efficacy and minimize off-target effects of furo[3,2-b]pyridine-based agents, researchers are exploring the development of targeted drug delivery systems. nih.govnih.gov These systems aim to deliver the active compound specifically to the site of action, such as tumor tissues or specific cells. nih.govmdpi.com

Strategies for targeted delivery include both passive and active targeting. nih.gov Passive targeting often relies on the enhanced permeability and retention (EPR) effect observed in tumor vasculature. nih.govfrontiersin.org Active targeting involves modifying the surface of nanocarriers with ligands like antibodies, peptides, or small molecules that bind to receptors overexpressed on target cells. frontiersin.orgmdpi.com

Various types of nanocarriers are being investigated, including:

Liposomes: Vesicular carriers that can encapsulate both hydrophilic and hydrophobic drugs. nih.govmdpi.com

Polymeric Nanoparticles: These systems offer versatility in controlling drug release and can be engineered to respond to specific stimuli like pH or enzymes. mdpi.com

Ethosomes: Phospholipid-based carriers with high ethanol (B145695) content, enhancing penetration through biological membranes. nih.gov

By encapsulating 3-Bromofuro[3,2-b]pyridine derivatives within these advanced delivery systems, it is possible to improve their stability, solubility, and pharmacokinetic profiles. nih.gov

Mechanistic Studies of Biological Activities

The furo[3,2-b]pyridine scaffold has demonstrated a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The bromine atom and the fused ring system are key to its interaction with biological targets, often acting as a hydrogen bond acceptor to bind with proteins and enzymes.

Derivatives of this compound have been identified as potent inhibitors of various kinases, which are crucial regulators of cellular processes. nih.gov For example, certain derivatives show high selectivity for cdc-like kinases (CLKs). researchgate.net The mechanism of action in cancer cells can involve the induction of apoptosis.

In the context of antimicrobial activity, research has shown the potential of these compounds against Mycobacterium tuberculosis. The mechanism is thought to involve the inhibition of key enzymes necessary for the bacteria's survival. nih.gov Further mechanistic studies are crucial to fully elucidate the pathways through which these compounds exert their biological effects and to identify novel therapeutic targets.

Combinatorial Chemistry and Library Synthesis for Furo[3,2-b]pyridine Derivatives

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large and diverse libraries of furo[3,2-b]pyridine derivatives. nih.govfortunejournals.com This approach allows for the systematic exploration of the chemical space around the core scaffold to identify compounds with optimized biological activity. fortunejournals.com

Solid-phase synthesis and parallel synthesis are key techniques employed in combinatorial library generation. researchgate.netfortunejournals.com These methods enable the efficient and simultaneous preparation of numerous analogs. researchgate.net For instance, a palladium-mediated intramolecular Heck-type reaction has been adapted for the solid-phase synthesis of diverse indole (B1671886) and benzofuran (B130515) derivatives, a strategy that can be applied to furo[3,2-b]pyridines. researchgate.net

The synthesis of libraries of 2,3,5-trisubstituted-furo[3,2-b]pyridines has been achieved through Pd(0)-catalyzed intramolecular cyclization. researchgate.net Such libraries are invaluable for structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological activity. researchgate.net This information is then used to guide the design of more potent and selective compounds. researchgate.net

Advanced Spectroscopic Techniques for Structure Elucidation and Dynamics

The precise characterization of newly synthesized this compound derivatives is essential for understanding their properties and mechanism of action. Advanced spectroscopic techniques play a pivotal role in this process. numberanalytics.com

Key Spectroscopic Methods:

TechniqueApplication in Furo[3,2-b]pyridine Analysis
2D NMR Spectroscopy Techniques like COSY, HSQC, and HMBC are used to establish the connectivity of atoms and confirm the substitution pattern on the furo[3,2-b]pyridine core. numberanalytics.com
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) provides accurate molecular weight and elemental composition, while tandem MS (MS/MS) helps in elucidating fragmentation patterns for structural confirmation. numberanalytics.com
X-ray Crystallography This technique provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and the precise arrangement of atoms in the crystal lattice.
Infrared (IR) Spectroscopy Used to identify the presence of specific functional groups within the molecule. researchgate.net

These techniques, often used in combination, provide a comprehensive picture of the molecular structure and are indispensable for verifying the identity and purity of synthesized compounds. colab.ws

Computational Chemistry for De Novo Drug Design and Optimization

Computational chemistry and molecular modeling have become integral to the drug discovery process, enabling the de novo design and optimization of novel therapeutic agents based on the this compound scaffold. nih.govnih.gov These approaches can significantly reduce the time and cost associated with drug development. nih.gov

Computational Strategies:

MethodDescription and Application
Molecular Docking Predicts the preferred binding orientation of a ligand to a target protein, helping to identify potential biological targets and understand binding interactions. acs.org
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the dynamic nature of their interactions. acs.org
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of new analogs. fortunejournals.com
Fragment-Based Drug Design Uses small molecular fragments to identify key interactions with a biological target, which are then grown or linked to create more potent lead compounds. nih.gov

For example, virtual screening of furopyridine compounds has identified potent inhibitors of the epidermal growth factor receptor (EGFR), including mutant forms that confer drug resistance. acs.org Computational methods can also predict spectroscopic data, which can then be compared with experimental results to verify proposed structures. numberanalytics.com

Translational Research and Clinical Potential of Furo[3,2-b]pyridine-Based Agents

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For furo[3,2-b]pyridine-based agents, this involves a multi-step process to evaluate their therapeutic potential.

The initial steps involve preclinical studies, including in vitro evaluation against various cell lines (e.g., cancer cell lines like MCF-7 and MDA-MB-231) and in vivo studies in animal models to assess efficacy and preliminary safety. nih.gov For instance, some 2-substituted furo[3,2-b]pyridine derivatives have shown promising cytotoxic activity against breast cancer cell lines. nih.gov

Compounds that show significant promise in preclinical studies may then advance to clinical trials. While specific furo[3,2-b]pyridine derivatives are still in the early stages of development, the broad spectrum of biological activities exhibited by this scaffold suggests significant clinical potential in areas such as oncology, infectious diseases, and inflammatory disorders. nih.govresearchgate.net The development of selective kinase inhibitors based on this scaffold is a particularly promising avenue for cancer therapy. nih.gov Continued research and development are necessary to fully realize the clinical potential of this important class of compounds.

Q & A

Q. How do computational methods predict the metabolic fate of this compound?

  • Tools like GLORY and ADMET Predictor simulate Phase I/II metabolism. Key predictions:
  • Primary sites : Oxidation at the furan oxygen or pyridine nitrogen.
  • Toxicophores : Bromine retention in reactive metabolites (e.g., quinone-imine formation). Experimental validation via microsomal incubations (human liver microsomes + NADPH) is critical .

Tables

Table 1. Comparative Antitumor Activity of this compound Derivatives

DerivativeIC₅₀ (MDA-MB-231)Selectivity Index (MCF-12A/MDA-MB-231)Target Kinase
3-Bromo parent15 µM3.2VEGFR-2, c-Met
N-(4-Cl-Ph)-carboxamide8 µM6.7SGK-1
Methyl ester45 µM1.1Non-selective

Table 2. Solubility and LogP of Common Derivatives

DerivativeSolubility (PBS, pH 7.4)LogP
3-Bromo parent0.12 mg/mL2.8
Carboxamide1.5 mg/mL1.2
Trifluoromethyl0.08 mg/mL3.4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.